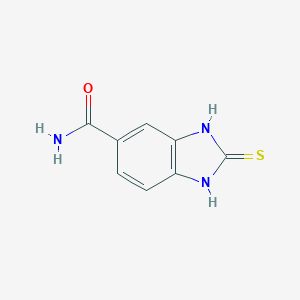

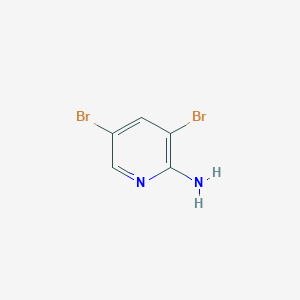

![molecular formula C6H9NO2 B040406 N-[1-(furan-2-yl)ethyl]hydroxylamine CAS No. 123606-36-0](/img/structure/B40406.png)

N-[1-(furan-2-yl)ethyl]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

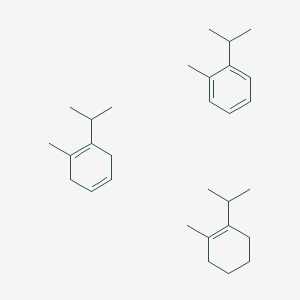

The synthesis of furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine and related compounds, involves several methodologies. One approach includes the reaction of keto acetylenic esters with hydroxylamine, producing methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate derivatives through a process that underscores the versatility of furan compounds in synthetic organic chemistry (Saikachi & Kitagawa, 1971). Another method described involves the catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, leading to highly substituted multifunctionalized 2,3-dihydroisoxazoles (Yu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to N-[1-(furan-2-yl)ethyl]hydroxylamine is characterized by the presence of a furan ring, which is known for its planarity and ability to engage in various chemical reactions due to its aromatic nature. Crystal structure analysis of similar compounds has revealed detailed insights into their spatial configuration, showcasing the planarity of the furan ring and the stereogenic centers that may be present (Kote et al., 2014).

Chemical Reactions and Properties

Furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine, participate in a wide range of chemical reactions. For instance, the reaction of hydroxylamine with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate leads to the formation of novel compounds via a tandem ring opening and oximation process, illustrating the reactive versatility of hydroxylamine derivatives (Saravanan et al., 2007).

Physical Properties Analysis

The physical properties of furan-based polyesters, including those derived from hydroxylamine compounds, have been investigated, revealing insights into their thermal stability, molecular weight, and structural integrity. These studies are crucial for understanding the material characteristics of furan-based compounds and their potential applications in various fields (Jiang et al., 2014).

Applications De Recherche Scientifique

Conversion to Furan Derivatives for Polymers and Fuels

N-[1-(furan-2-yl)ethyl]hydroxylamine can be considered within the broader context of furan derivatives' applications. Furan derivatives, obtained from plant biomass, are pivotal for producing polymers, functional materials, and fuels. These compounds serve as sustainable alternatives to non-renewable hydrocarbon sources. Notable furan derivatives include 5-Hydroxymethylfurfural (HMF) and its further processed forms, which are essential for synthesizing a wide array of industrial chemicals and materials, ranging from monomers for polymer production to engine fuels and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

The biocatalytic transformation of furans, including derivatives from N-[1-(furan-2-yl)ethyl]hydroxylamine, is a promising area. Biocatalysis offers a highly selective alternative to chemical processes for modifying furans, with applications in creating biofuels, bioplastics, and other biochemicals. This approach emphasizes the potential for sustainable and eco-friendly chemical synthesis (Domínguez de María & Guajardo, 2017).

Green Chemistry and Solvent Selection

In the synthesis of furan derivatives from carbohydrates, solvent selection plays a crucial role. The use of green chemistry principles in selecting solvents for biphasic dehydration reactions can significantly impact the efficiency and environmental footprint of producing furan derivatives, including those related to N-[1-(furan-2-yl)ethyl]hydroxylamine. This highlights the importance of sustainable practices in chemical manufacturing (Esteban, Vorholt, & Leitner, 2020).

Biologic Activity of Hydroxylamine Derivatives

While focusing on the broader chemical family, hydroxylamine derivatives exhibit various biological activities. These compounds have shown potential in cancer research, demonstrating carcinostatic activity against certain tumors. This suggests that N-[1-(furan-2-yl)ethyl]hydroxylamine and similar compounds could have applications in medical research and therapeutic development, despite your request to exclude drug-related information (Gross, 1985).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The safety precautions include avoiding ingestion and seeking immediate medical attention in case of accidental ingestion .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFFDDLGEYKSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587641 |

Source

|

| Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)ethyl]hydroxylamine | |

CAS RN |

123606-36-0 |

Source

|

| Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

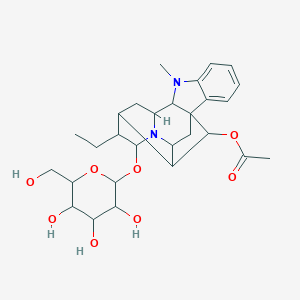

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

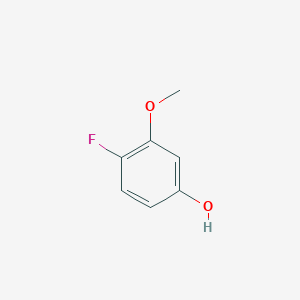

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

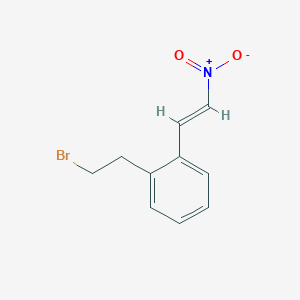

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)